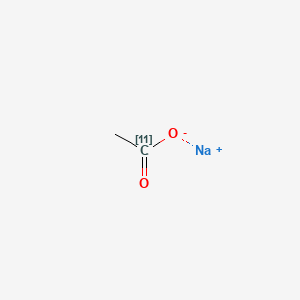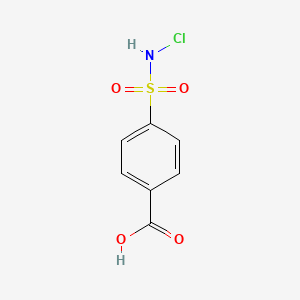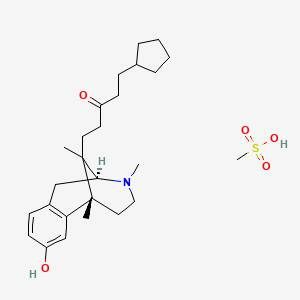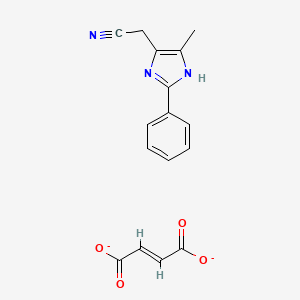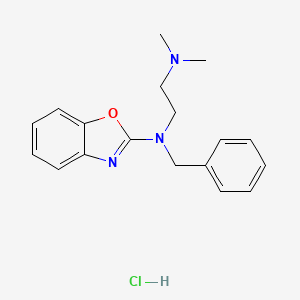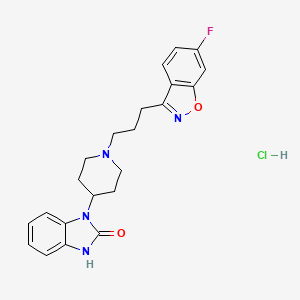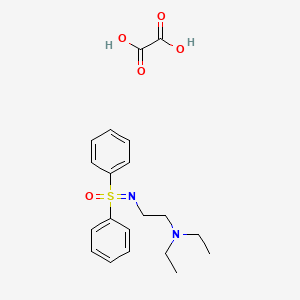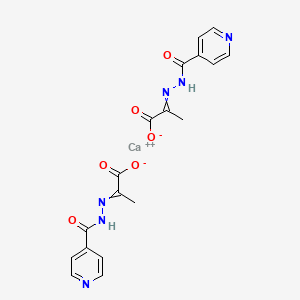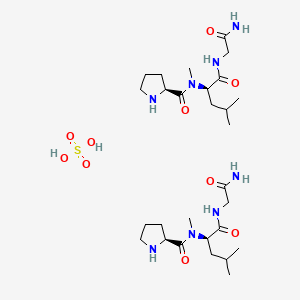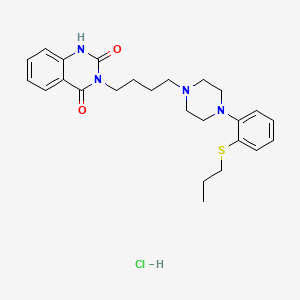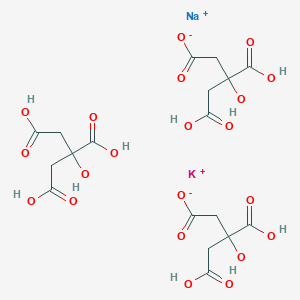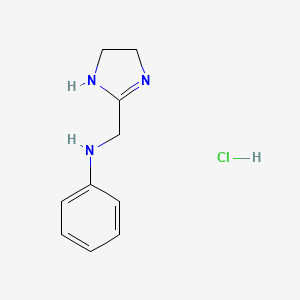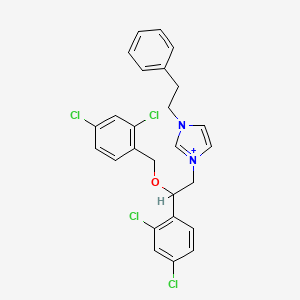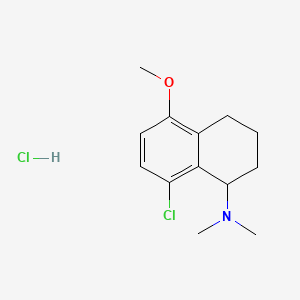
Lometraline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lometraline hydrochloride involves the structural modification of tricyclic neuroleptics. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.
Industrial Production Methods
Typically, such compounds are produced through multi-step organic synthesis processes that are optimized for yield and purity in a controlled industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
Lometraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other aminotetralin derivatives.
Biology: The compound has been investigated for its effects on neurotransmitter systems.
Mecanismo De Acción
The exact mechanism of action of Lometraline hydrochloride is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. The compound’s structural similarity to other aminotetralin derivatives suggests that it may inhibit the reuptake of these neurotransmitters, thereby exerting its effects .
Comparación Con Compuestos Similares
Lometraline hydrochloride is structurally related to other aminotetralin derivatives, such as tametraline and sertraline. Tametraline is a potent inhibitor of the reuptake of dopamine and norepinephrine, while sertraline is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . The uniqueness of this compound lies in its initial development for multiple therapeutic applications and its structural modifications that led to the discovery of other significant compounds .
List of Similar Compounds
- Tametraline
- Sertraline
- Other aminotetralin derivatives
Propiedades
Número CAS |
30060-91-4 |
|---|---|
Fórmula molecular |
C13H19Cl2NO |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
Clave InChI |
XYTNPORBXPAQMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl |
Números CAS relacionados |
39951-65-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


